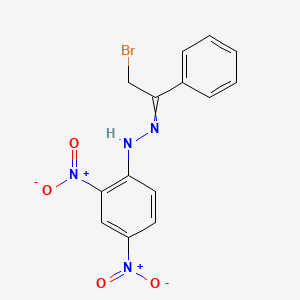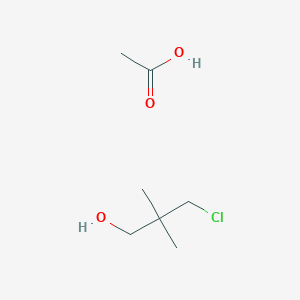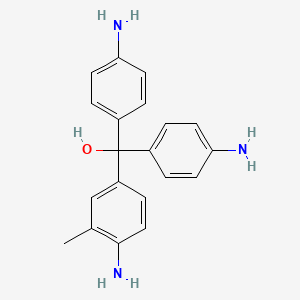
C.I. Basic Violet 14, carbinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Basic Violet 14, also known as crystal violet carbinol, is a synthetic dye derived from triphenylmethane. It appears as a dark green powder and is known for its vibrant violet color when dissolved in water. This compound is widely used in various industries, including textiles, printing, and biological staining .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CIThe synthesis involves heating Michler’s ketone with ammonium chloride and zinc chloride at temperatures between 150°C and 160°C . Another method involves passing ammonia over a mixture of 4,4’-bis(dimethylamino)diphenylmethane, sulfur, oxalic acid, and salt at gradually increasing temperatures from 125°C to 170°C, followed by converting the resulting dye-base into its hydrochloride .
Industrial Production Methods
Industrial production of C.I. Basic Violet 14 typically follows the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified to obtain the desired dye quality .
Análisis De Reacciones Químicas
Types of Reactions
C.I. Basic Violet 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to colorless leuco-bases, which are often used in different applications.
Substitution: The dye can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are commonly used.
Substitution: Strong nucleophiles like sodium hydroxide and ammonia are often employed.
Major Products Formed
Oxidation: Various oxidized derivatives of the dye.
Reduction: Colorless leuco-bases.
Substitution: Substituted derivatives of the dye.
Aplicaciones Científicas De Investigación
C.I. Basic Violet 14 has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Medicine: Utilized in certain medical diagnostics and as an antiseptic.
Mecanismo De Acción
The mechanism of action of C.I. Basic Violet 14 involves its interaction with cellular components. In biological staining, the dye binds to cellular structures, allowing for visualization under a microscope. The molecular targets include nucleic acids and proteins, which the dye interacts with through ionic and hydrogen bonding . The pathways involved in its staining properties are primarily related to its ability to penetrate cell walls and membranes .
Comparación Con Compuestos Similares
Similar Compounds
C.I. Basic Violet 1: Another triphenylmethane dye with similar staining properties but different shades of violet.
C.I. Basic Green 4:
C.I. Basic Yellow 2: A diphenylmethane dye with yellow coloration.
Uniqueness
C.I. Basic Violet 14 is unique due to its specific shade of violet and its high tinctorial strength. It is particularly valued for its brilliance and ability to produce vibrant colors in various applications .
Propiedades
Número CAS |
76-82-4 |
|---|---|
Fórmula molecular |
C20H21N3O |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(4-amino-3-methylphenyl)-bis(4-aminophenyl)methanol |
InChI |
InChI=1S/C20H21N3O/c1-13-12-16(6-11-19(13)23)20(24,14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,24H,21-23H2,1H3 |
Clave InChI |
OYHZNLZYIRSDHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14749493.png)
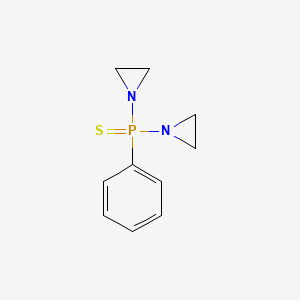
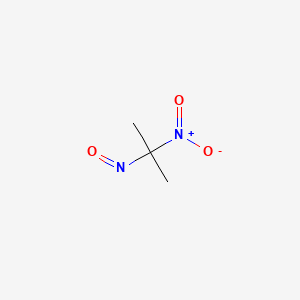
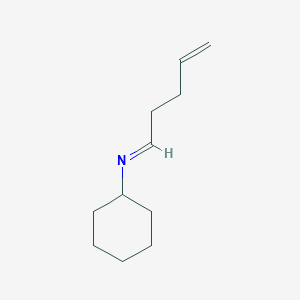
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
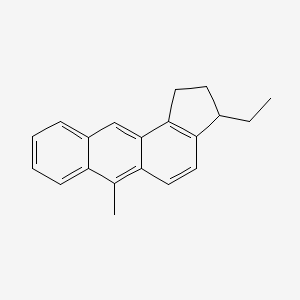
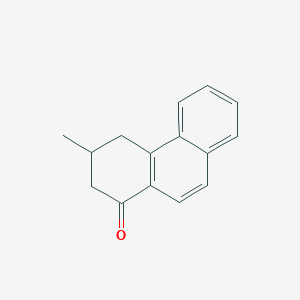
![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B14749543.png)
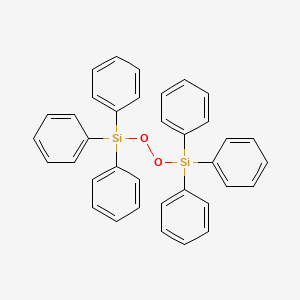
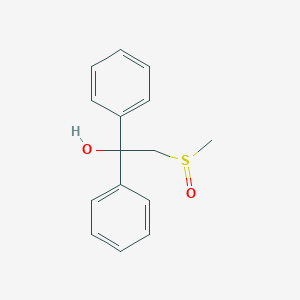
![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)
